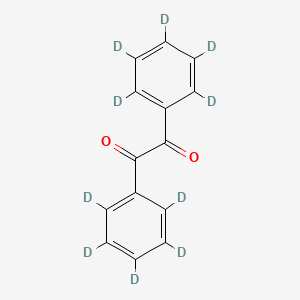

苯甲二酮-D10

描述

Benzil-D10 is a deuterium-labeled version of Benzil . It is an organic compound with the molecular formula C14H10O2 . The compound is one of the most common diketones and is characterized by two adjacent carbonyl groups flanked by two phenyl rings .

Synthesis Analysis

The synthesis of Benzil and its derivatives has been a subject of study for almost two centuries . Predominantly, benzoin and diarylalkynes have been explored for the synthesis of benzils . Reagents like hypervalent iodine, DMSO, or a combination of I2/DMSO have been frequently used as oxidants .

Molecular Structure Analysis

The molecular structure of Benzil-D10 has been analyzed using various levels of theory such as RHF/6-31G*, B3LYP/6-31G*, and BLYP/6-31G* . The theoretical results are mainly discussed in terms of comparisons with infrared and Raman spectral data . The best structural parameters are predicted by the B3LYP/6-31G* method .

Chemical Reactions Analysis

Benzil is a prominent building block for the efficient synthesis of various heterocycles . Its reactivity proclaims its prospects as a reagent for the synthesis of various heterocycles . On recasting benzil, it is possible to obtain a wide variety of utilities in pharmaceuticals, polymer, and material chemistry .

Physical and Chemical Properties Analysis

Benzil-D10 has a molecular weight of 220.29 g/mol . It is insoluble in water but soluble in alcohol, ethyl acetate, and other organic solvents . The boiling point is 346 °C and the melting point is 94.8 °C .

科学研究应用

1. 振动光谱和结构分析

苯甲二酮-D10 已用于研究几何和振动光谱。Kolev 和 Stamboliyska(2002)进行了一项研究,使用不同层次的理论将理论结果与红外和拉曼光谱数据进行比较。发现由 D10 标记引起的同位素频率偏移与测量值非常一致。这项研究有助于像this compound 这样的分子的振动分配和结构优化 (Kolev 和 Stamboliyska,2002)。

2. 相变研究

在另一项研究中,Goossens、Wu 和 Prior(2005)探索了氘代苯甲二酮中的铁电相变,显示了 d-苯甲二酮在 88.1 K 时发生相变。该研究突出了小的同位素效应和转变的一级性质,这对于理解材料中的相行为非常重要 (Goossens、Wu 和 Prior,2005)。

3. 含水层中的生物修复

芳烃的氘代替代物,包括邻二甲苯-d10,已被用来监测受 BTEX 污染的地下水含水层中氘代化合物的原位形成。Reusser、Istok、Beller 和 Field(2002)的这项研究证明了this compound 等氘代化合物在环境科学中的用处,特别是在评估受污染场地的生物修复中 (Reusser 等,2002)。

4. 抗菌研究

This compound 衍生物也因其潜在的抗菌特性而受到研究。Mathew、Saraswati、Nandlal 和 Varkey(2021)的一项研究合成了苯甲亚胺取代的罗丹明衍生物并对其进行了评估,显示出对各种细菌和真菌培养物的显着抗菌活性。该应用表明this compound 衍生物在开发新的抗菌剂中的潜在用途 (Mathew 等,2021)。

5. 量子力学和光伏分析

Mary、Mary、Resmi、Kumar、Thomas 和 Sureshkumar(2019)对苯甲二酮及其类似物的结构、光谱和物理化学特性进行了详细的研究。该研究的结果对这些化合物在光伏应用中的使用具有影响,表明苯甲二酮衍生物可用于光收集和光伏建模 (Mary 等,2019)。

作用机制

安全和危害

Benzil-D10 is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

属性

IUPAC Name |

1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBFLDFSFBTLW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)

![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)